3-BENZOYL-2-BENZOXAZOLINONE
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Overview
Description
3-BENZOYL-2-BENZOXAZOLINONE is a heterocyclic compound with the molecular formula C14H9NO3. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-BENZOYL-2-BENZOXAZOLINONE can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-BENZOXAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-BENZOYL-2-BENZOXAZOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-BENZOXAZOLINONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell division or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3H-benzooxazol-2-one
- 3-(3-Methyl-2-oxo-butyl)-3H-benzooxazol-2-one
- 3-(2-Chloro-benzoyl)-3H-benzooxazol-2-one
Uniqueness
3-BENZOYL-2-BENZOXAZOLINONE is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C14H9NO3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-benzoyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H9NO3/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H |
InChI Key |
KPUSLZMWKHIWAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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